molecular formula C12H14N2O4S2 B3025307 Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate CAS No. 4004-20-0

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate

Cat. No.: B3025307
CAS No.: 4004-20-0
M. Wt: 314.4 g/mol
InChI Key: FTGFURZVTLYXEX-UHFFFAOYSA-N
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Description

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate is an organic compound with the molecular formula C12H14N2O4S2.

Biochemical Analysis

Biochemical Properties

It has been synthesized in studies for potential anti-cancer agents targeting EGFRWT and EGFRT790M

Cellular Effects

The cellular effects of Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate have been studied in the context of cancer research. It has been tested for cytotoxicity against MCF-7, HepG-2, HCT-116, and A549 cell lines . The compound was found to be more effective against these cancer cell lines than erlotinib . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched.

Molecular Mechanism

It has been shown to have kinase inhibitory effect against EGFRWT and EGFRT790M

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate typically involves the reaction of thieno[2,3-b]thiophene derivatives with appropriate amines and esterification agents. One common method includes the reaction of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid with diethyl sulfate under controlled conditions to yield the desired diethyl ester .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method utilizes microwave irradiation to accelerate the reaction between thieno[2,3-b]thiophene derivatives and diethyl sulfate, resulting in higher purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile
  • Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide
  • Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid

Uniqueness

Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate is unique due to its ester functional groups, which enhance its solubility and reactivity compared to its nitrile, amide, and acid counterparts. This makes it more versatile for various chemical reactions and applications .

Properties

IUPAC Name

diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S2/c1-3-17-10(15)8-6(13)5-7(14)9(11(16)18-4-2)20-12(5)19-8/h3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFURZVTLYXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2N)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373040
Record name diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4004-20-0
Record name diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 2
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 3
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 5
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate
Reactant of Route 6
Diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate

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